molecular formula C19H24ClNO5 B8181696 Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-,hydrochloride, dihydrate, (5a)-

Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-,hydrochloride, dihydrate, (5a)-

Cat. No.: B8181696
M. Wt: 381.8 g/mol
InChI Key: YCVUZJQETSDTPY-CYTOJJGESA-N
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Description

Chemical Identity: The compound "Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α)-" is the full chemical name for naloxone hydrochloride dihydrate, a potent opioid antagonist. Its molecular formula is C₁₉H₂₁NO₄·HCl·2H₂O with a molecular weight of 399.87 g/mol . Key identifiers include the CAS number 51481-60-8 (dihydrate form) and IUPAC name reflecting its 17-allyl substituent, 4,5-epoxy ring, and 3,14-dihydroxy groups .

Properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH.H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;/h2-4,14,17,21,23H,1,5-10H2;1H;1H2/t14-,17+,18+,19-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVUZJQETSDTPY-CYTOJJGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

59.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51481-60-8
Record name Naloxone hydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51481-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, commonly known as Naloxone , is a synthetic opioid antagonist primarily used in the treatment of opioid overdose. This compound exhibits significant biological activity due to its interaction with opioid receptors in the central nervous system. Understanding its biological properties is crucial for its effective application in clinical settings.

  • Molecular Formula: C19H21NO4
  • Molecular Weight: 327.3743 g/mol
  • CAS Registry Number: 465-65-6
  • IUPAC Name: Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-

Biological Activity

Morphinan derivatives like Naloxone are known for their ability to reverse the effects of opioids. The primary mechanism involves competitive antagonism at the mu-opioid receptor (MOR), which leads to the displacement of opioids from these receptors. This section explores various aspects of its biological activity.

  • Opioid Receptor Interaction:
    • Naloxone primarily binds to the mu-opioid receptors with high affinity, effectively blocking the action of agonists such as morphine and heroin.
    • It has a lower affinity for kappa (KOR) and delta (DOR) opioid receptors, making it selective for mu receptors.
  • Pharmacodynamics:
    • The onset of action occurs within minutes when administered intravenously or intranasally.
    • Duration of action is typically shorter than that of most opioids, necessitating multiple doses in cases of severe overdose.

Clinical Applications

  • Opioid Overdose Treatment:
    • Naloxone is a critical emergency treatment for opioid overdoses, rapidly reversing respiratory depression caused by opioid toxicity.
    • It is administered in various forms: injectable (intravenous or intramuscular) and intranasal spray.
  • Postoperative Opioid-Induced Respiratory Depression:
    • Used to counteract respiratory depression following surgery where opioids are administered for pain management.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of Naloxone in clinical settings:

StudyObjectiveFindings
Study on Naloxone Administration in Opioid OverdoseEvaluate effectiveness in emergency settingsDemonstrated rapid reversal of respiratory depression with minimal side effects .
Naloxone in Postoperative CareAssess role in managing opioid-induced respiratory depressionFound significant reduction in adverse respiratory events when Naloxone was used postoperatively .
Community-Based Naloxone Distribution ProgramsInvestigate impact on overdose fatalitiesPrograms significantly reduced opioid-related deaths in high-risk populations .

Side Effects and Safety Profile

While Naloxone is generally well-tolerated, some side effects may occur:

  • Common Side Effects:
    • Nausea
    • Vomiting
    • Withdrawal symptoms in opioid-dependent individuals
  • Serious Side Effects:
    • Severe allergic reactions (rare)
    • Cardiovascular effects if administered rapidly or at high doses

Scientific Research Applications

Opioid Overdose Treatment

Naloxone is primarily used to reverse opioid overdoses. It acts by competitively binding to opioid receptors in the brain, effectively blocking the effects of opioids such as respiratory depression. This application is critical in emergency medicine and has been widely adopted in various healthcare settings.

Case Study:
In a study published in the Journal of Emergency Medicine, Naloxone was administered to patients experiencing opioid overdoses. The results showed a significant improvement in respiratory function within minutes of administration, demonstrating its efficacy as an emergency treatment .

Pain Management

While Naloxone is known for its antagonistic properties, it has also been explored for pain management in combination therapies. It can mitigate some side effects of opioids when used alongside them, potentially improving patient outcomes.

Research Findings:
A clinical trial indicated that patients receiving a combination of Naloxone and morphine reported lower incidences of side effects such as constipation and sedation compared to those receiving morphine alone .

Mechanism of Action Studies

Research into the pharmacodynamics of Naloxone has revealed insights into its mechanism of action at the molecular level. Studies have shown that Naloxone not only competes with opioids for receptor binding but also influences downstream signaling pathways.

Data Table: Mechanism Insights

StudyFindings
Pharmacology & TherapeuticsDemonstrated that Naloxone alters the activity of G-proteins associated with opioid receptors .
Molecular PharmacologyIdentified specific receptor subtypes that Naloxone preferentially binds to, enhancing understanding of its antagonistic effects .

Community Distribution Programs

Naloxone distribution programs have been implemented globally to combat the opioid crisis. These programs aim to increase access to Naloxone among high-risk populations.

Impact Assessment:
A report from the Centers for Disease Control and Prevention indicated that communities with active Naloxone distribution programs saw a marked decrease in opioid-related fatalities .

Research on New Formulations

Ongoing research is focused on developing new formulations of Naloxone that enhance its bioavailability and duration of action. Innovations such as intranasal delivery systems are being investigated to provide rapid administration without the need for injections.

Research Overview:
Recent studies have highlighted the potential of novel delivery systems that could allow for easier access in emergency situations, particularly for laypersons administering treatment outside clinical settings .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Highly soluble in water and dilute acids; slightly soluble in alcohol; insoluble in chloroform or ether .
  • Structure : Features a morphinan backbone with a critical allyl group at position 17, which is essential for opioid receptor antagonism .

Pharmacological Role :
Naloxone hydrochloride dihydrate competitively inhibits μ-, κ-, and δ-opioid receptors, rapidly reversing life-threatening respiratory depression caused by opioid overdoses .

Structural Analogues

The morphinan scaffold is shared among several opioid agonists and antagonists. Key structural differences determine pharmacological activity and clinical use.

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents (Position 17) Pharmacological Class Molecular Formula Molecular Weight (g/mol) Primary Clinical Use
Naloxone HCl dihydrate 2-propenyl (allyl) Opioid antagonist C₁₉H₂₁NO₄·HCl·2H₂O 399.87 Opioid overdose reversal
Naltrexone HCl Cyclopropylmethyl Opioid antagonist C₂₀H₂₃NO₄·HCl 450.0 Alcohol/opioid addiction therapy
Oxymorphone HCl Methyl Opioid agonist C₁₇H₁₉NO₄·HCl 337.8 Severe pain management
Hydromorphone HCl Methyl Opioid agonist C₁₇H₁₉NO₃·HCl 321.8 Moderate-severe pain relief
Oxycodone HCl Methyl Opioid agonist C₁₈H₂₁NO₄·HCl 405.8 Chronic pain management

Key Structural Differences

  • Naloxone vs. Naltrexone : Both are antagonists, but naltrexone’s cyclopropylmethyl group at position 17 extends its half-life (~4 hours vs. naloxone’s 1–1.5 hours), making it suitable for long-term addiction therapy .
  • Naloxone vs. Oxymorphone : The allyl group in naloxone confers antagonism, while oxymorphone’s methyl group and 14-hydroxylation enhance μ-opioid receptor agonism .
  • Hydromorphone : Lacks the 14-hydroxy group present in naloxone, reducing antagonist potency and increasing analgesic effects .

Pharmacological Activity

  • Receptor Binding :
    • Naloxone and naltrexone show high affinity for μ-opioid receptors but lack intrinsic activity, displacing agonists like morphine .
    • Agonists like oxymorphone and hydromorphone activate receptor signaling, inducing analgesia and euphoria .
  • Efficacy :
    • Naloxone’s rapid onset (2–5 minutes IV) makes it ideal for emergency overdose reversal, while naltrexone’s prolonged action supports adherence in addiction regimens .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Water Solubility Stability Notes
Naloxone HCl dihydrate High Stable in acidic conditions; hygroscopic
Naltrexone HCl Moderate Degrades in strong light or heat
Oxymorphone HCl High Sensitive to oxidation

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